molecular formula C12H17N B085744 3-Benzylpiperidine CAS No. 13603-25-3

3-Benzylpiperidine

Cat. No. B085744
CAS RN: 13603-25-3
M. Wt: 175.27 g/mol
InChI Key: BKDMXVREWXKZLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzylpiperidine and its derivatives has been a subject of research for many years. Key methods include:

  • Rhodium-Catalyzed Asymmetric Hydrogenation : An efficient synthetic entry to enantioenriched 3-aminopiperidine derivatives, including those related to 3-Benzylpiperidine, using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been developed. This method achieves high yields and enantiomeric excesses up to 96% after crystallization (Royal et al., 2016).
  • Aqueous Conditions Synthesis : 1-Benzyl 3-aminopyrrolidine and 1-benzyl 3-aminopiperidine were prepared mainly in aqueous conditions from commercially available starting materials, providing a convenient route for synthesis (Jean et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of 3-Benzylpiperidine derivatives has led to important discoveries:

  • Stereochemistry and Crystal Structure : N-benzylpiperidin-4-ones, related to 3-Benzylpiperidine, prefer to exist in a chair conformation with equatorial orientation. The crystal structure of these compounds also reveals similar conformations in the solid state (Ponnuswamy et al., 2018).

Chemical Reactions and Properties

Various chemical reactions and properties of 3-Benzylpiperidine have been studied:

  • Electrochemical C–H Thiolation : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation has been reported, relevant to 3-Benzylpiperidine chemistry (Qian et al., 2017).

Physical Properties Analysis

The physical properties of 3-Benzylpiperidine and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments. However, specific studies detailing these aspects were not identified in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation, are crucial for its applications in various fields:

  • Shapiro Reaction and Alkenylsilane Cross-Coupling : The synthesis of 3,4-unsaturated 4-arylpiperidines from 1-benzyl-4-piperidone has been achieved using Shapiro reaction and alkenylsilane cross-coupling, demonstrating the compound's versatile chemical reactivity (Morrill & Mani, 2007).

Scientific Research Applications

  • Anti-Inflammatory Properties : 4-Benzylpiperidine has demonstrated anti-inflammatory effects, as evidenced by its protective action against erythrocyte lysis induced by heat and hypotonic saline, which are good indicators of anti-inflammatory activity (Jayashree et al., 2017). Another study showed that 4-Benzylpiperidine inhibited protein denaturation and proteinase activity, suggesting its potential as a lead compound for anti-inflammatory drugs (Jayashree et al., 2016).

  • Synthesis of Enantioenriched Derivatives : Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been used to synthesize enantioenriched 3-aminopiperidine derivatives, which are valuable in pharmaceuticals due to their broad range of biological activities (Royal et al., 2016).

  • CC Chemokine Receptor-3 (CCR3) Antagonists : Studies have developed CCR3 antagonists with N-(ureidoalkyl)benzylpiperidines, which showed binding potency improvement from micromolar to low nanomolar range and potent in vitro CCR3-mediated antagonism (De Lucca et al., 2002). Another study developed potent and selective CCR3 antagonists using N-propylurea 3-benzylpiperidines, showing high selectivity for CCR3 over the serotonin 5HT(2A) receptor (Varnes et al., 2004).

  • NMDA Receptor Antagonists : Alkynyl analogues of benzylpiperidine have shown excellent activity at the NR1A/2B receptor, with focused modifications around the structural motif leading to potent NMDA receptor antagonists (Kornberg et al., 2004).

  • PET Imaging Ligands : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for PET imaging of σ receptors, showing high affinity and selectivity in in vitro studies (Shiue et al., 1997).

  • Transdermal Formulation for Cocaine-Use Disorder : 4-Benzylpiperidine has been investigated for its transdermal delivery for treating cocaine-use disorder. The study demonstrated proficient transdermal delivery, indicating its potential therapeutic use (Ganti et al., 2018).

  • Inhibitors of Acetylcholinesterase : N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), showing promise for the treatment of Alzheimer's Disease (Villalobos et al., 1994).

  • Synthesis and Structural Analysis : Research has also focused on the synthesis, stereochemistry, and crystal structure of various N-benzylpiperidin-4-ones, with studies indicating their potential in antimicrobial and antioxidant applications (Ponnuswamy et al., 2018).

Safety And Hazards

3-Benzylpiperidine can be harmful if swallowed and can cause serious eye damage . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

Piperidines, including 3-Benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field .

properties

IUPAC Name

3-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDMXVREWXKZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929233
Record name 3-Benzylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylpiperidine

CAS RN

13603-25-3
Record name 3-Benzylpiperidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylpiperidine
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Record name 3-Benzylpiperidine
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Record name 3-benzylpiperidine
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Synthesis routes and methods

Procedure details

Combine 3-benzyl-pyridine (0.524 g, 3.10 mmol) and 10% palladium on carbon (0.165 g) in acetic acid (30 mL) and stir at 60° C. at a H2 pressure of 60 psi. After 6 h, purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol) and silica gel chromatography (10:1→3:1 methylene chloride:methanol) to provide 0.225 g (42%) of the title compound as a yellow oil: 1H NMR (DMSO-d6): 7.28 (t, 2H, J=7.3 Hz), 7.22-7.13 (m, 3H), 3.01 (s br, 1H), 2.87-2.76 (m, 2H), 2.50-2.34 (3H), 2.16 (dd, 1H, J=9.3, 11.7 Hz), 1.70-1.49 (m, 3H), 1.29 (tq, 1H, J=3.9, 12.7 Hz), 1.03 (dq, 1H, J=3.9, 12.7 Hz).
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
DS Gardner, JB Santella III, AJ Tebben, DG Batt… - Bioorganic & medicinal …, 2008 - Elsevier
… for the 3-benzylpiperidine of 1. Conformational analysis of the 3-benzylpiperidine and its … Thus, we can draw a (3S)-3-benzylpiperidine in a chair conformation as shown in Figure 4 (…
Number of citations: 10 www.sciencedirect.com
JG Varnes, DS Gardner, JB Santella III… - Bioorganic & medicinal …, 2004 - Elsevier
… During the course of optimizing the 3-benzylpiperidine head piece, we also reexamined the 3-substituent of the phenyl urea to improve potency and selectivity (Table 5; 31–36). Several …
Number of citations: 51 www.sciencedirect.com
L Yang, G Morriello, AA Patchett, K Leung… - Journal of medicinal …, 1998 - ACS Publications
Growth hormone (GH), which is secreted by the pituitary gland in a pulsatile pattern, has important functions such as to promote growth and enhance anabolic processes. 1 The clinical …
Number of citations: 41 pubs.acs.org
GV De Lucca, UT Kim, BJ Vargo… - Journal of medicinal …, 2005 - ACS Publications
… with 3- benzylpiperidine. Again, for our initial survey we used racemic 3-benzylpiperidine and … The potency of the 3-benzylpiperidine analogues for the CCR3 receptor is slightly better …
Number of citations: 70 pubs.acs.org
Y Wang, S Zhao, Q Xue, X Chen - Synthetic Communications, 2018 - Taylor & Francis
… chiral 3-benzylpiperidine derivatives. Yang et al. [Citation4] prepared ethyl (S)-3-benzylpiperidine … [Citation4] synthesized (S)-3-carbethyoxy-3-benzylpiperidine by employing enzymatic …
Number of citations: 3 www.tandfonline.com
I Sivák, D Berkeš, J Kožíšek, A Kolarovič - Tetrahedron Letters, 2016 - Elsevier
… 3-Benzylpiperidine and its derivatives substituted at the aromatic ring have emerged as important structural subunits of potential drug candidates in pharmaceutical screenings. In …
Number of citations: 2 www.sciencedirect.com
PE Maligres, MM Chartrain, V Upadhyay… - The Journal of …, 1998 - ACS Publications
Human growth hormone (GH) is valuable for the treatment of GH-deficient children and has potential uses in burn victims, hip fracture cases, and the improvement of the quality of life in …
Number of citations: 14 pubs.acs.org
J LEE, A ZIERING, SD HEINEMAN… - The Journal of Organic …, 1947 - ACS Publications
The method of synthesisof the structure of the compounds I where= 0 is shown in thereaction scheme of Figure 1. Aryl-or aralkyl-magnesium halides were reacted with l-methyl-2-…
Number of citations: 31 pubs.acs.org
LA Walters, SM McElvain - Journal of the American Chemical …, 1933 - ACS Publications
In a previous paper1 the unusual local anesthetic action of compounds of type I on mucous surfaces was reported. Since the substances in which x is 1 and 2 were many times more …
Number of citations: 14 pubs.acs.org
R Fick, WD Ihlenfeldt, J Gasteiger - Heterocycles, 1995 - infona.pl
… The use of this computer system is illustrated with several target compounds containing heterocycles of various degrees of complexity such as lysergic acid, 3-benzylpiperidine, and …
Number of citations: 23 www.infona.pl

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